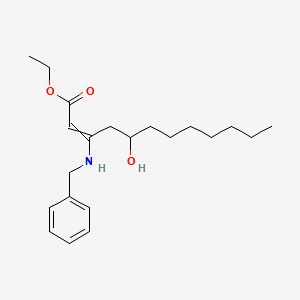
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine is a synthetic peptide composed of five amino acids: tryptophan, alanine, phenylalanine, tryptophan, and alanine, all in their D-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, including purification steps like HPLC (high-performance liquid chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting group strategies and coupling reagents as mentioned in the synthesis section.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of new materials and as a standard in analytical techniques like mass spectrometry.
Mécanisme D'action
The mechanism of action of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various molecular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine: Another synthetic peptide with similar amino acid composition but different sequence and properties.
D-Tryptophyl-D-alanyl-D-allothreonylglycyl-D-histidyl-L-phenylalanyl-D-methioninamide: A more complex peptide with additional amino acids and functional groups.
Uniqueness
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine is unique due to its specific sequence and the presence of two tryptophan residues, which can impart distinct structural and functional properties. Its D-configuration also makes it more resistant to enzymatic degradation compared to its L-counterparts, enhancing its stability in biological systems.
Propriétés
Numéro CAS |
644997-25-1 |
|---|---|
Formule moléculaire |
C37H41N7O6 |
Poids moléculaire |
679.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C37H41N7O6/c1-21(41-34(46)28(38)17-24-19-39-29-14-8-6-12-26(24)29)33(45)43-31(16-23-10-4-3-5-11-23)36(48)44-32(35(47)42-22(2)37(49)50)18-25-20-40-30-15-9-7-13-27(25)30/h3-15,19-22,28,31-32,39-40H,16-18,38H2,1-2H3,(H,41,46)(H,42,47)(H,43,45)(H,44,48)(H,49,50)/t21-,22-,28-,31-,32-/m1/s1 |
Clé InChI |
SNYDLYFDZYXIBX-WCXMQUQRSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)





![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)


![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)

![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
